N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-20(14-5-7-17(8-6-14)23(25)26)22-12-11-15-13-18(9-10-19(15)22)29(27,28)21-16-3-1-2-4-16/h5-10,13,16,21H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLICMFLVLSYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study: MCF-7 and HCT-116 Cell Lines
In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, it was found that:
- IC50 Values : The compound exhibited IC50 values of 0.48 µM against MCF-7 and 0.78 µM against HCT-116, indicating potent activity comparable to established anticancer agents like doxorubicin .
Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase in MCF-7 cells and triggers apoptosis through increased caspase 3/7 activity. This suggests that this compound may act by disrupting cellular machinery involved in DNA replication and cell division.
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. Preliminary studies indicate that this compound selectively inhibits certain isoforms of human carbonic anhydrases at nanomolar concentrations.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | hCA Isoform | K_i (nM) |
|---|---|---|
| N-cyclopentyl... | hCA IX | 89 |
| N-cyclopentyl... | hCA II | 750 |
This selective inhibition profile suggests potential applications in cancer therapy by targeting tumor microenvironments where these enzymes are overexpressed.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.
Data Table: Characterization Results
| Technique | Result |
|---|---|
| Melting Point | 206–208 °C |
| NMR (1H) | δ 9.32 (bs, 1H), δ 7.71 (d) |
| HRMS | Found: 439.2043; Calcd: 439.2055 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis with structurally related indole-sulfonamides reveals critical insights into structure-activity relationships (SAR):
Key Observations :
- Nitro vs.
- N-Substituents : The cyclopentyl group in the target compound likely increases lipophilicity (logP) compared to GSK2’s methyl group, impacting membrane permeability. SU11274’s chlorophenyl and piperazinyl groups enhance kinase selectivity .
- Sulfonamide Positioning : The 5-sulfonamide group is conserved across analogues, suggesting its role in hydrogen bonding with biological targets (e.g., MtTrpAB’s active site) .
Physicochemical and ADMET Properties
- Solubility: The 4-nitrobenzoyl group may reduce aqueous solubility compared to glucopyranoside derivatives (), though cyclopentyl substitution could mitigate this via balanced lipophilicity .
- This contrasts with GSK2’s fluorine, which is metabolically inert .
Q & A
Q. How can researchers assess synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
